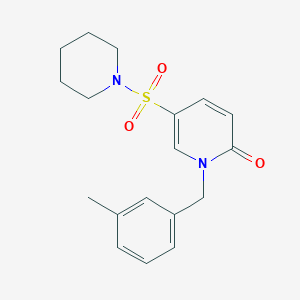

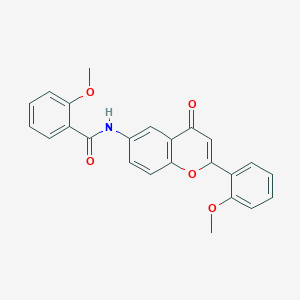

![molecular formula C25H20N6O B3002655 3,4-dimethyl-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide CAS No. 891113-63-6](/img/structure/B3002655.png)

3,4-dimethyl-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 3,4-dimethyl-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is a complex molecule that likely exhibits a range of biological activities due to its structural features. Although the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their biological activities. For instance, the first paper discusses the synthesis of novel carboxamides based on the pyrazolobenzothiazine ring system, which shares some structural similarities with the compound . The second paper describes the synthesis of new derivatives of triazolopyrimido oxadiazines, another class of heterocyclic compounds that are structurally related and have been evaluated for anticancer activity .

Synthesis Analysis

The synthesis of related compounds involves heterocyclisation reactions, as described in the second paper, where a hydrazino derivative is reacted with aromatic aldehydes or carbon disulfide and alkyl halides to form triazolopyrimido oxadiazines . Although the exact synthesis route for the compound is not provided, it can be inferred that similar synthetic strategies could be employed, involving the formation of the triazolo and pyridazin rings followed by amide coupling to introduce the phenylbenzamide moiety.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as NMR, mass spectrometry, and X-ray crystallography . These techniques would also be applicable to the compound , providing detailed information about its three-dimensional conformation and electronic structure, which are crucial for understanding its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the presence of the triazolo and pyridazin rings, as well as the amide linkage. The papers suggest that the related compounds possess antioxidant activities, which implies that the compound may also engage in redox reactions or act as a radical scavenger . Additionally, the anticancer activity of related compounds indicates potential interactions with biological macromolecules .

Physical and Chemical Properties Analysis

While the papers do not provide specific data on the physical and chemical properties of the compound , they do suggest that the related compounds exhibit moderate to significant radical scavenging activity . This implies that the compound may have similar solubility, stability, and reactivity profiles, which would be important for its potential use as a therapeutic agent. The anticancer evaluation of related compounds also suggests that they have the ability to affect cell viability, which could be a property shared by the compound .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis and Antiproliferative Activity : Compounds with [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives, related to the specified chemical, have been synthesized and shown to inhibit the proliferation of endothelial and tumor cells (Ilić et al., 2011).

- Antibacterial and Antifungal Properties : Similar derivatives exhibited antibacterial activities against both gram-positive and gram-negative bacteria, as well as antifungal activities against various fungi (Patel & Patel, 2015).

- Heterocyclic Compound Synthesis : The compound's related structures have been used in synthesizing various heterocyclic compounds, demonstrating moderate effects against some bacterial and fungal species (Abdel‐Aziz et al., 2008).

Biological and Pharmacological Applications

- Antimicrobial Evaluations : Certain derivatives showed potent antimicrobial activities, making them candidates for developing new antimicrobial agents (Prakash et al., 2011).

- Anticancer Potential : Some related derivatives have been synthesized and evaluated for their anticancer activities, showing promising results against various cancer cell lines (Bakavoli et al., 2010).

- Anti-HAV Activity : Derivatives of the compound demonstrated significant antiviral activity against hepatitis-A virus, indicating potential therapeutic applications (Shamroukh & Ali, 2008).

Structural and Analytical Studies

- Structural Analysis and DFT Calculations : The compound's analogs have been synthesized and studied using various spectroscopic techniques and X-ray crystallography, aiding in understanding their molecular structures and interactions (Sallam et al., 2021).

Mécanisme D'action

Target of Action

Compounds containing a 1,2,4-triazole ring, such as this one, are known to interact with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .

Mode of Action

It’s known that nitrogen atoms of 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450 and phenyl moieties have a key interaction in the active site of the enzyme . This interaction could potentially alter the function of the enzyme, leading to various downstream effects.

Biochemical Pathways

Compounds with a 1,2,4-triazole ring are known to affect a broad range of biochemical pathways due to their ability to interact with various enzymes and receptors .

Pharmacokinetics

Compounds containing a 1,2,4-triazole ring are generally highly soluble in water and other polar solvents , which could potentially impact their bioavailability.

Result of Action

Compounds containing a 1,2,4-triazole ring are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .

Action Environment

The solubility of compounds containing a 1,2,4-triazole ring in water and other polar solvents suggests that they could potentially be influenced by the polarity of their environment.

Orientations Futures

There has been a kind of “race” between scientists developing novel medicines since the presentation of the principal antibiotic into clinical practice . The human race has been affected by death-causing infectious diseases caused by a wide class of Gram-positive and Gram-negative bacteria which are now proved to be multidrug resistant. So, there is an urge to develop new classes of antibacterial agents to fight multidrug-resistant pathogens . Improvement in cross breed atoms in the plan of new entities by substituting different pharmacophores in one structure that lead to mixes with expanded antimicrobial action .

Propriétés

IUPAC Name |

3,4-dimethyl-N-[3-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N6O/c1-16-6-7-20(14-17(16)2)25(32)27-21-5-3-4-19(15-21)22-8-9-23-28-29-24(31(23)30-22)18-10-12-26-13-11-18/h3-15H,1-2H3,(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQHXEFZWDSWOTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dimethyl-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

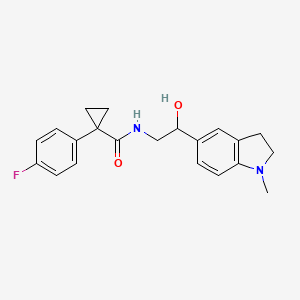

![Ethyl 2-amino-4,7-dihydro-5H-spiro[1-benzothiophere-6,2'-[1,3]dioxolane]-3-carboxylate](/img/structure/B3002572.png)

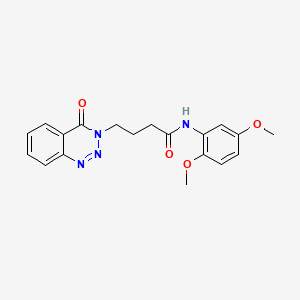

![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B3002576.png)

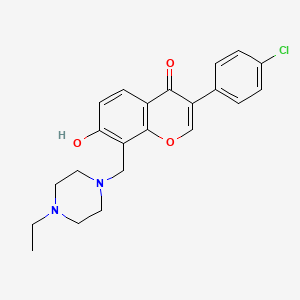

![3-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3002582.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3002585.png)

![1,5-Dimethylpyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B3002587.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(thiophen-2-yl)piperidine](/img/structure/B3002595.png)